molecular formula C24H27N3O3 B15102333 2-isopropyl-4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone

2-isopropyl-4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone

Cat. No.: B15102333
M. Wt: 405.5 g/mol
InChI Key: YUENFZZHYHVEGC-UHFFFAOYSA-N
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Description

2-isopropyl-4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone is a complex organic compound with a unique structure that combines isoquinolinone and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the isoquinolinone intermediate.

    Methoxyphenyl Substitution: The methoxyphenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, strong bases or acids, and palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-isopropyl-4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industrial Applications: It is explored for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-isopropyl-4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-isopropyl-4-methoxyphenyl boronic acid: Shares the methoxyphenyl group but lacks the piperazine and isoquinolinone moieties.

    4-(3-methoxyphenyl)piperazine: Contains the piperazine and methoxyphenyl groups but lacks the isoquinolinone core.

    Isoquinolinone derivatives: Various derivatives with different substituents on the isoquinolinone core.

Uniqueness

2-isopropyl-4-{[4-(3-methoxyphenyl)piperazino]carbonyl}-1(2H)-isoquinolinone is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-2-propan-2-ylisoquinolin-1-one

InChI

InChI=1S/C24H27N3O3/c1-17(2)27-16-22(20-9-4-5-10-21(20)24(27)29)23(28)26-13-11-25(12-14-26)18-7-6-8-19(15-18)30-3/h4-10,15-17H,11-14H2,1-3H3

InChI Key

YUENFZZHYHVEGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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